molecular formula C23H19N3O3S B12036243 (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-91-0

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12036243
CAS No.: 606954-91-0
M. Wt: 417.5 g/mol
InChI Key: XGTCJOQAVZSNRB-CPNJWEJPSA-N
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Description

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines benzofuran, thiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with a similar benzyl and methyl structure.

    Disilane-bridged architectures: Compounds with similar electronic properties due to their Si-Si bonds.

Uniqueness

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of benzofuran, thiazole, and triazole rings, which confer specific chemical and biological properties not found in other compounds.

Properties

CAS No.

606954-91-0

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H19N3O3S/c1-3-12-28-16-10-8-15(9-11-16)13-19-22(27)26-23(30-19)24-21(25-26)20-14(2)17-6-4-5-7-18(17)29-20/h4-11,13H,3,12H2,1-2H3/b19-13+

InChI Key

XGTCJOQAVZSNRB-CPNJWEJPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2

Origin of Product

United States

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